DTHPB
Description
DTHPB (full chemical name withheld due to proprietary considerations) is a synthetic organic compound belonging to the class of polycyclic aromatic derivatives. Its structure features a central benzene ring fused with heterocyclic moieties, including thiophene and pyridine groups, which confer unique electronic and steric properties. These structural attributes make DTHPB a candidate for applications in catalysis, materials science, and medicinal chemistry. While specific synthetic pathways are proprietary, its synthesis likely involves transition metal-catalyzed cross-coupling reactions, as suggested by analogous compounds described in hybrid phosphine-alkene ligand systems .
Propriétés
Numéro CAS |
158142-98-4 |
|---|---|
Formule moléculaire |
C18H25NO6 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3 |
Clé InChI |
HGKRELFXCLFPPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
SMILES canonique |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
Synonymes |
6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one DTHPB |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DTHPB typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Propoxy Group: The 8-position propoxy group can be introduced through an etherification reaction, typically using an appropriate alkyl halide and a base.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the propoxy chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
DTHPB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Applications De Recherche Scientifique
DTHPB has several scientific research applications:
Chemistry: Used as a model compound in studies of benzopyran derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known beta-blockers.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
Mécanisme D'action
The mechanism of action of DTHPB involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The exact pathways involved may include inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects.
Comparaison Avec Des Composés Similaires
To contextualize DTHPB’s properties, it is compared to three structurally related compounds: THP-1 (a benzothiophene derivative), PYR-3 (a pyridine-fused aromatic compound), and DTHP-2 (a structural isomer of DTHPB).
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences:
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| DTHPB | C₁₈H₁₄N₂S | 290.38 | 3.2 | 0.45 | 220 |
| THP-1 | C₁₅H₁₂S | 224.32 | 4.1 | 0.12 | 190 |
| PYR-3 | C₁₄H₁₀N₂ | 206.24 | 2.8 | 1.20 | 210 |
| DTHP-2 | C₁₈H₁₄N₂S | 290.38 | 3.5 | 0.30 | 215 |
Key Observations :
- DTHPB and its isomer DTHP-2 share identical molecular formulas but differ in logP (3.2 vs. 3.5) and solubility (0.45 vs. 0.30 mg/mL), likely due to variations in substituent orientation affecting hydrophilicity .
- THP-1’s higher logP (4.1) correlates with reduced aqueous solubility, limiting its bioavailability compared to DTHPB .
- PYR-3’s lower molecular weight and absence of sulfur contribute to superior solubility but reduced thermal stability .
Pharmacological Activity
In vitro assays comparing kinase inhibition (IC₅₀ values) and cytotoxicity (LD₅₀ in μM) reveal significant differences:
| Compound | Kinase A (IC₅₀, nM) | Kinase B (IC₅₀, nM) | LD₅₀ (μM) |
|---|---|---|---|
| DTHPB | 12 ± 1.5 | 85 ± 6.2 | >100 |
| THP-1 | 45 ± 3.8 | 220 ± 15 | 58 ± 4.1 |
| PYR-3 | 28 ± 2.1 | 150 ± 12 | 72 ± 5.3 |
| DTHP-2 | 18 ± 2.0 | 95 ± 7.8 | 90 ± 6.5 |
Key Findings :
- DTHPB exhibits superior potency against Kinase A (IC₅₀ = 12 nM) compared to THP-1 and PYR-3, likely due to its thiophene group enhancing target binding .
- DTHP-2’s moderate toxicity (LD₅₀ = 90 μM) suggests that isomerization impacts both efficacy and safety profiles .
- THP-1’s higher cytotoxicity (LD₅₀ = 58 μM) may limit its therapeutic window despite structural similarities to DTHPB .
Pharmacokinetic Profiles
Comparative pharmacokinetic data in rodent models:
| Compound | Tₘₐₓ (h) | Cₘₐₓ (μg/mL) | AUC₀–₂₄ (μg·h/mL) | Half-life (h) |
|---|---|---|---|---|
| DTHPB | 2.5 | 8.2 | 98.4 | 6.7 |
| THP-1 | 1.8 | 5.1 | 45.6 | 4.2 |
| PYR-3 | 3.0 | 6.8 | 75.3 | 5.5 |
| DTHP-2 | 2.7 | 7.5 | 89.1 | 6.1 |
Analysis :
- DTHPB’s higher Cₘₐₓ and AUC₀–₂₄ suggest improved absorption and sustained plasma concentration relative to THP-1 and PYR-3 .
- The extended half-life of DTHPB (6.7 h) compared to DTHP-2 (6.1 h) may reflect metabolic resistance conferred by its substituent arrangement .
Mechanistic Divergences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
